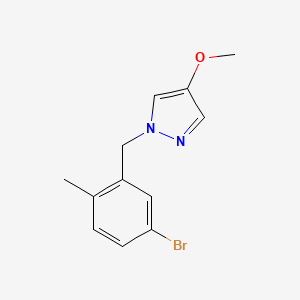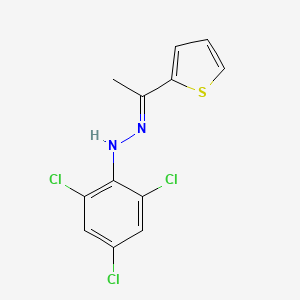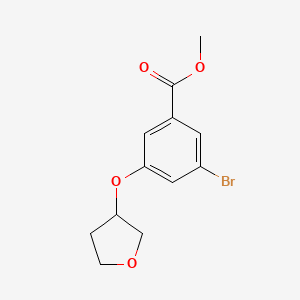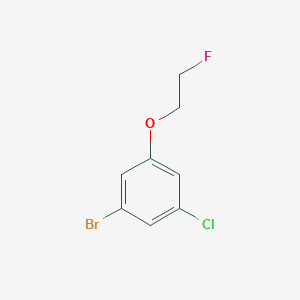
2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride
Vue d'ensemble
Description
2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride is a versatile chemical compound used in various scientific research applications. It is known for its unique structure, which includes a bromine atom, a cyano group, a formyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is utilized in organic synthesis and medicinal chemistry, enabling innovative discoveries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride typically involves multiple steps, starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Addition Reactions: The cyano group can participate in addition reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can yield carboxylic acids and alcohols, respectively .
Applications De Recherche Scientifique
2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride is used in a wide range of scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic applications.
Material Science: It is utilized in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The bromine and cyano groups can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-cyano-2-formylbenzenesulfonyl chloride: Similar structure but with different positional isomers.
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a cyano group.
Uniqueness
2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride is unique due to its combination of functional groups, which provides a wide range of reactivity and applications in various fields of research. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
2-bromo-5-cyano-3-formylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO3S/c9-8-6(4-12)1-5(3-11)2-7(8)15(10,13)14/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHLCFYLVACNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)S(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-amine](/img/structure/B1415894.png)
![2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1415895.png)

![3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol](/img/structure/B1415898.png)
![1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1415899.png)
![Methyl 3-[4-(3-hydroxypropoxy)phenyl]propanoate](/img/structure/B1415900.png)

